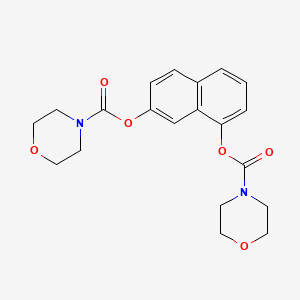

7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate

Description

7-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate is a naphthalene-based compound featuring dual morpholine-derived substituents: a morpholine-4-carbonyloxy group at position 7 and a morpholine-4-carboxylate group at position 1 of the naphthalene ring. Morpholine derivatives are frequently employed in medicinal chemistry to enhance solubility, metabolic stability, and bioavailability due to their polar, hydrogen-bond-accepting properties.

Properties

IUPAC Name |

[8-(morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c23-19(21-6-10-25-11-7-21)27-16-5-4-15-2-1-3-18(17(15)14-16)28-20(24)22-8-12-26-13-9-22/h1-5,14H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDCOPAFBSFUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=CC=C3OC(=O)N4CCOCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate typically involves the reaction of naphthalene derivatives with morpholine and carbonylating agents. One common method includes the use of 1,2-amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with reduced functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of morpholine compounds exhibit promising anticancer properties. The structure of 7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate may enhance the binding affinity to specific targets involved in cancer cell proliferation and survival.

- Mechanism of Action : Morpholine derivatives have been shown to interact with the mTOR pathway, which is crucial in regulating cell growth and metabolism. For instance, studies have demonstrated that certain morpholine derivatives can inhibit mTOR activity, leading to reduced cancer cell viability .

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Other Morpholine Derivatives | HepG2 | 12.2 |

Central Nervous System Disorders

The compound has potential applications in treating central nervous system (CNS) disorders. Morpholine derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for CNS-targeted therapies.

- Studies on Efficacy : Various substituted morpholines have been evaluated for their neuroprotective effects and ability to modulate neurotransmitter systems . Research suggests that modifications to the morpholine structure can enhance efficacy against disorders such as depression and anxiety.

Antimicrobial Properties

Some studies have indicated that morpholine-containing compounds exhibit antimicrobial activity. The structural features of this compound could be optimized for enhanced antibacterial or antifungal properties.

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | TBD | |

| Antifungal | C. albicans | TBD |

Case Study 1: Anticancer Efficacy

A study synthesized various morpholine derivatives, including those similar to this compound, and evaluated their anticancer activity against different cell lines such as MCF-7 and A2780. The results indicated that certain substitutions led to significant increases in cytotoxicity compared to standard treatments .

Case Study 2: Neuropharmacology

In a neuropharmacological study, researchers explored the effects of several morpholine derivatives on animal models of anxiety and depression. The findings suggested that these compounds could modulate serotonin and dopamine pathways effectively, indicating potential therapeutic benefits for CNS disorders .

Mechanism of Action

The mechanism of action of 7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, biological relevance, and synthetic strategies.

Structural Analog: FUB-JWH-018 (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (Compound 247)

- Core Structure : Both compounds share a naphthalen-1-yl group.

- Substituents :

- Target Compound : Morpholine-4-carbonyloxy and morpholine-4-carboxylate groups.

- FUB-JWH-018 : Indol-3-yl and 4-fluorobenzyl groups.

- Functional Implications: The morpholine groups in the target compound likely improve hydrophilicity compared to the lipophilic indole and fluorobenzyl groups in FUB-JWH-016. FUB-JWH-018 is a synthetic cannabinoid receptor analog, suggesting that naphthalene derivatives with bulky substituents can modulate central nervous system targets. The target compound’s morpholine groups may redirect its activity toward peripheral targets (e.g., kinases or proteases).

Pharmacological Analog: SARS-CoV-2 Inhibitors (Scheme 4)

- Core Structure : Naphthalen-1-yl linked to piperidine-4-carboxamide.

- Substituents :

- Target Compound : Morpholine-based ester and carbonate groups.

- SARS-CoV-2 Inhibitors : Fluorobenzyl and methoxypyridyl groups.

- The target compound’s morpholine groups could confer distinct binding modes, possibly reducing off-target effects compared to fluorinated analogs.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Morpholine vs. Indole/Fluorobenzyl Groups: The substitution of indole/fluorobenzyl (FUB-JWH-018) with morpholine groups may reduce CNS penetration and enhance solubility, making the target compound more suitable for non-neurological applications.

- Antiviral Potential: While the SARS-CoV-2 inhibitors in rely on fluorinated aromatic systems for activity, the target compound’s morpholine groups could offer a novel mechanism by interacting with polar residues in viral or host proteins.

- Synthetic Feasibility : highlights the utility of microwave-assisted synthesis for morpholine-containing compounds, suggesting a viable route for scaling up the target compound.

Biological Activity

7-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate, also known by its CAS number 526190-45-4, is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 386.404 g/mol. Its structure features two morpholine rings and a naphthalene moiety, which are significant for its biological interactions.

Pharmacological Activity

Research indicates that morpholine derivatives, including this compound, exhibit various pharmacological activities:

-

Central Nervous System (CNS) Effects :

- Morpholine compounds are known for their ability to cross the blood-brain barrier, making them valuable in CNS drug discovery. They interact with various receptors involved in mood disorders and neurodegenerative diseases .

- The compound may modulate receptors such as sigma receptors and cannabinoid receptors (CB2), which are implicated in pain management and neuroprotection .

-

Anticancer Activity :

- Preliminary studies suggest that morpholine-containing compounds can inhibit cancer cell proliferation. For example, certain derivatives have shown promising results against HepG-2 liver cancer cells through cytotoxicity assays .

- Docking studies have indicated that these compounds can effectively bind to target proteins involved in cancer pathways, enhancing their potential as anticancer agents .

- Enzyme Inhibition :

Case Studies

Several studies have explored the biological activity of morpholine derivatives:

-

Study on CNS Activity :

A study highlighted the ability of morpholine derivatives to enhance solubility and brain permeability, suggesting their utility in treating CNS disorders . The binding characteristics of these compounds with specific receptors were analyzed using crystallography data. -

Anticancer Research :

In vitro tests demonstrated that specific morpholine derivatives exhibited significant cytotoxic effects on various cancer cell lines. For instance, one study reported a derivative with micromolar activity against BACE-1, indicating its potential role in Alzheimer's treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.